N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-isopropylurea
Overview
Description
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea is a synthetic organic compound characterized by the presence of an adamantane moiety, a highly stable and rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea typically involves the reaction of adamantyl derivatives with isocyanates. One common method includes the reaction of 1-adamantanol with tert-butyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in the presence of a catalyst such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of adamantyl alcohol derivatives.
Substitution: Formation of various substituted adamantyl derivatives.
Scientific Research Applications
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantane moiety.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This binding can inhibit the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
- 2-(1-adamantyl)ethyl]-3-hydroxybutyric acid
Uniqueness
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N’-isopropylurea is unique due to its specific urea linkage and the presence of the isopropyl group, which can influence its reactivity and biological activity. Compared to other adamantane derivatives, this compound may exhibit enhanced stability and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
1-[1-(1-adamantyloxy)-2-methylpropan-2-yl]-3-propan-2-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-12(2)19-16(21)20-17(3,4)11-22-18-8-13-5-14(9-18)7-15(6-13)10-18/h12-15H,5-11H2,1-4H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSCTFHCEOBDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)(C)COC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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